molecular formula C19H20N4O4S2 B264273 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)piperidine-3-carboxamide

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)piperidine-3-carboxamide

Cat. No.: B264273
M. Wt: 432.5 g/mol
InChI Key: JMHKDCTWTYLZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)piperidine-3-carboxamide, also known as BZP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BZP is a small molecule that belongs to the class of piperidine derivatives. It has been found to possess a wide range of pharmacological activities, including antitumor, anti-inflammatory, and analgesic effects.

Mechanism of Action

The mechanism of action of 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)piperidine-3-carboxamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to DNA damage and cell death, which may explain its antitumor activity. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. This inhibition leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been found to decrease the production of inflammatory mediators, leading to a decrease in inflammation and pain.

Advantages and Limitations for Lab Experiments

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)piperidine-3-carboxamide has several advantages as a research tool. It is a small molecule that is easy to synthesize and purify. It has also been found to possess potent pharmacological activities, making it a potential candidate for the development of new therapeutics. However, this compound also has several limitations. It has been found to be toxic at high concentrations, which may limit its use in vivo. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)piperidine-3-carboxamide. Further research is needed to fully understand its mechanism of action and pharmacological effects. Additionally, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds. Finally, the in vivo efficacy and toxicity of this compound and its derivatives need to be further evaluated to determine their potential as therapeutic agents.

Synthesis Methods

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)piperidine-3-carboxamide can be synthesized through several methods, including the reaction of 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine with 3-methoxyaniline in the presence of a catalyst. This method yields this compound in high purity and yield.

Scientific Research Applications

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess potent antitumor activity against various cancer cell lines, including breast, lung, and liver cancer. This compound has also been found to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.

Properties

Molecular Formula

C19H20N4O4S2

Molecular Weight

432.5 g/mol

IUPAC Name

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C19H20N4O4S2/c1-27-15-7-2-6-14(11-15)20-19(24)13-5-4-10-23(12-13)29(25,26)17-9-3-8-16-18(17)22-28-21-16/h2-3,6-9,11,13H,4-5,10,12H2,1H3,(H,20,24)

InChI Key

JMHKDCTWTYLZNH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=NSN=C43

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

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